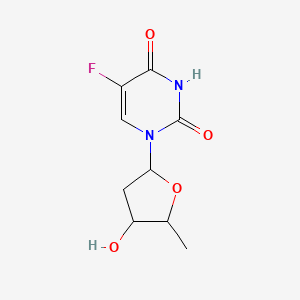
5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione is a pyrimidine 2’-deoxyribonucleoside. This compound is known for its significant role in various biochemical and pharmaceutical applications. It is a derivative of pyrimidine, a fundamental component of nucleic acids, which are essential for the storage and transmission of genetic information .
Preparation Methods
The synthesis of 5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione involves multiple steps. One common method includes the use of diisopropylethylamine, potassium osmate, and potassium ferricyanide in the presence of DHQD-PHN and water. The reaction is carried out in a mixture of 2-methyl-propan-2-ol and tetrahydrofuran at 0°C. Subsequent steps involve the use of sulfuric acid, sodium hydride, and dimethylformamide, followed by heating with rhodium triphenylphosphine chloride and pyridine in aqueous ethanol .
Chemical Reactions Analysis
5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in the study of nucleic acid interactions and functions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione involves its incorporation into DNA, where it inhibits the enzyme thymidylate synthetase. This inhibition prevents the synthesis of thymidine, a nucleotide necessary for DNA replication. As a result, the compound disrupts DNA synthesis and cell division, leading to cell death .
Comparison with Similar Compounds
Similar compounds include:
5-Fluorouracil: Another fluorinated pyrimidine used as an anticancer agent.
Floxuridine: A fluorinated pyrimidine nucleoside with similar anticancer properties.
2’-Deoxy-5-fluorouridine: A closely related compound with similar biochemical properties. The uniqueness of 5-Fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione lies in its specific structure, which allows for distinct interactions with biological targets.
Properties
CAS No. |
61168-97-6 |
|---|---|
Molecular Formula |
C9H11FN2O4 |
Molecular Weight |
230.19 g/mol |
IUPAC Name |
5-fluoro-1-(4-hydroxy-5-methyloxolan-2-yl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11FN2O4/c1-4-6(13)2-7(16-4)12-3-5(10)8(14)11-9(12)15/h3-4,6-7,13H,2H2,1H3,(H,11,14,15) |
InChI Key |
GJPQKIQISJHKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















